N-Carboxyethylrhodanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carboxyethylrhodanine can be synthesized through the reaction of rhodanine with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-Carboxyethylrhodanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .
Scientific Research Applications
N-Carboxyethylrhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Carboxyethylrhodanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Rhodanine: The parent compound of N-Carboxyethylrhodanine, known for its broad range of biological activities.
Thiazolidine derivatives: Compounds with similar structures and properties, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific carboxyethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAHCTPCIUXXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220494 | |
Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-19-6 | |
Record name | 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7025-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7025-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-2-thioxothiazolidine-3-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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